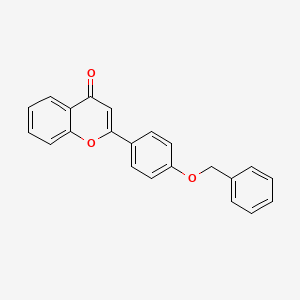

2-(4-Benzyloxyphenyl)chromone

Description

Structure

3D Structure

Properties

CAS No. |

95161-87-8 |

|---|---|

Molecular Formula |

C22H16O3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

2-(4-phenylmethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C22H16O3/c23-20-14-22(25-21-9-5-4-8-19(20)21)17-10-12-18(13-11-17)24-15-16-6-2-1-3-7-16/h1-14H,15H2 |

InChI Key |

JZGKNOHKJDYNJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Benzyloxyphenyl Chromone and Analogues

General Strategies for the Construction of Chromone (B188151) Scaffolds

The creation of the chromone core is a pivotal step in the synthesis of 2-(4-Benzyloxyphenyl)chromone. Over the years, numerous methods have been developed, each with its own set of advantages and applications.

Classical Approaches (e.g., Baker-Venkataraman Rearrangement)

One of the most prominent classical methods for chromone synthesis is the Baker-Venkataraman rearrangement. wikipedia.orgjk-sci.com This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone. wikipedia.org This intermediate then undergoes an acid-catalyzed cyclodehydration to yield the chromone ring. alfa-chemistry.com The mechanism begins with the formation of an enolate from the acetophenone, which then attacks the ester carbonyl to form a cyclic alkoxide. This intermediate subsequently opens to a more stable phenolate, which upon acidic workup, gives the 1,3-diketone. wikipedia.org

A variation of this approach, known as the "soft-enolization" Baker-Venkataraman rearrangement, has been developed for the total synthesis of certain cytotoxic dirchromones and related 2-substituted chromones. nih.govacs.org This methodology allows for the synthesis of diversely substituted chromones, including flavonoids and 2-styrylchromones. nih.gov

Modern Synthetic Transformations (e.g., Metal-Catalyzed, Metal-Free, Nanomaterial-Assisted)

Modern organic synthesis has introduced a plethora of new techniques for chromone synthesis, often offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Metal-Catalyzed Syntheses: Palladium-catalyzed reactions have proven to be highly effective. For instance, a ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure affords a diverse range of chromones in good yields. organic-chemistry.org Another approach involves a palladium-catalyzed carbonylative Heck reaction of aryl halides. vnu.edu.vn

Metal-Free Syntheses: In recent years, there has been a growing interest in developing transition-metal-free synthetic routes. One such method involves the reaction of o-hydroxyphenyl-functionalized enaminones with sulfonyl hydrazines, catalyzed by KIO3, to produce 3-sulfenylated chromones. nih.gov This approach is advantageous due to the use of odorless sulfur sources and neutral reaction conditions. nih.gov Additionally, visible-light-driven methods have been developed for the synthesis of related chroman-4-ones, which can be precursors to chromones. frontiersin.orgfrontiersin.org

Nanomaterial-Assisted Syntheses: While not extensively detailed in the provided context for chromone synthesis, the use of nanomaterials as catalysts is a growing field in organic synthesis and may offer future avenues for the efficient construction of the chromone scaffold.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. nih.govmdpi.com This technique has been successfully applied to the synthesis of various chromone derivatives. vnu.edu.vnnih.gov The use of microwave assistance can be particularly beneficial in steps such as the cyclization of intermediates, which might otherwise require prolonged heating under conventional conditions. ijrpc.com For example, microwave irradiation has been used in the one-pot multicomponent synthesis of hydrazonothiazolidinyl acetic acid derivatives from 3-acetylcoumarins. researchgate.net

Specific Routes for 2-Substituted Chromone Synthesis

The introduction of the 4-benzyloxyphenyl group at the C-2 position is a defining feature of the target molecule. Various synthetic strategies can be employed to achieve this substitution.

Condensation Reactions for Introducing Phenyl Moieties at C-2

Condensation reactions are a common and effective way to introduce a phenyl group at the C-2 position of the chromone ring.

The Claisen condensation is a key reaction in this context. It typically involves the reaction of a 2'-hydroxyacetophenone (B8834) with an appropriate ester in the presence of a base to form a 1,3-diketone intermediate, which then cyclizes to the chromone. researchgate.netnih.gov For the synthesis of 2-(2-phenylethyl)chromones, the Claisen condensation has been utilized as a key step. nih.gov

Another approach involves the aldol condensation of 2'-hydroxyacetophenones with aromatic aldehydes. nih.gov This can lead to the formation of a chalcone (B49325) intermediate, which can then be oxidatively cyclized to the corresponding flavone (B191248) (a type of 2-phenylchromone).

Nucleophilic Substitution and Cycloaddition Reactions for Diverse C-2 Linkages

While condensation reactions are prevalent for introducing phenyl groups, other reaction types can be used to create diverse linkages at the C-2 position.

Nucleophilic substitution reactions can be employed to introduce various substituents at the C-2 position. wikipedia.orgorganic-chemistry.org In these reactions, a nucleophile attacks an electrophilic carbon atom, replacing a leaving group. wikipedia.org The two primary mechanisms are SN1, a two-step process involving a carbocation intermediate, and SN2, a one-step concerted reaction. youtube.comyoutube.com The choice of substrate, nucleophile, and solvent can influence which mechanism predominates. organic-chemistry.orgyoutube.com

Cycloaddition reactions offer another avenue for constructing or modifying the C-2 position. For instance, the reactions of 2-(aryliminomethyl)chromones with chloroketens have been investigated, leading to the formation of 2-(4-oxoazetidin-2-yl)chromones. rsc.org

Targeted Synthesis of this compound

The targeted synthesis of this compound can be effectively achieved by condensing the precursors 2'-hydroxyacetophenone and 4-benzyloxybenzaldehyde. This initial reaction forms a chalcone intermediate, which is then cyclized to yield the final chromone product. This method provides a straightforward and adaptable route to the desired molecule.

An alternative and widely used approach is the Baker-Venkataraman rearrangement. This method involves the initial formation of an ester from 2'-hydroxyacetophenone and 4-benzyloxybenzoyl chloride. This ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which is subsequently cyclized under acidic conditions to yield this compound.

The successful synthesis of this compound is contingent upon the availability and purity of its key precursors: 2'-hydroxyacetophenone and 4-benzyloxybenzaldehyde.

2'-Hydroxyacetophenone is a commercially available reagent. However, it can also be synthesized through the Fries rearrangement of phenyl acetate, where the acetyl group migrates from the phenolic oxygen to the ortho position of the benzene (B151609) ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

4-Benzyloxybenzaldehyde is prepared by the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde (B117250) with benzyl (B1604629) bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol (B145695). The reaction proceeds by the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde by the base, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the benzyl ether.

In the context of the synthesis of this compound, the functional groups of the precursors exhibit good compatibility. The benzyl ether in 4-benzyloxybenzaldehyde is a stable protecting group for the phenolic hydroxyl and is generally compatible with the conditions used for both Claisen-Schmidt condensation and the subsequent cyclization. Similarly, the hydroxyl group of 2'-hydroxyacetophenone is essential for the final ring closure and does not interfere with the initial condensation reaction. The reaction conditions are generally mild enough to avoid cleavage of the benzyl ether, although strongly acidic or basic conditions coupled with high temperatures could potentially lead to debenzylation.

For the Claisen-Schmidt condensation to form the chalcone intermediate, (E)-1-(2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one, the choice of base and solvent is crucial. A variety of bases can be used, with sodium hydroxide (B78521) and potassium hydroxide being common choices. The reaction is typically carried out in an alcohol solvent, such as ethanol or methanol. Optimization studies on analogous chalcone syntheses have shown that factors such as the concentration of the base, reaction temperature, and reaction time can significantly impact the yield. For instance, lower temperatures (e.g., 0°C) have been found to improve yields in some cases by minimizing side reactions. core.ac.uk

The subsequent oxidative cyclization of the chalcone to the chromone is a critical step where optimization can lead to significant improvements in yield. A common and effective method for this transformation is the use of iodine in a solvent such as dimethyl sulfoxide (B87167) (DMSO). This system has been shown to be efficient for the cyclization of a variety of 2'-hydroxychalcones to their corresponding flavones (2-phenylchromones). innovareacademics.in The reaction is often heated to facilitate the cyclization. Microwave-assisted synthesis has also emerged as a powerful tool for accelerating this reaction, often leading to higher yields in significantly shorter reaction times compared to conventional heating. nepjol.info For example, microwave irradiation of 2'-hydroxychalcones in acetic acid has been shown to produce flavanones in good yields within 30 minutes. nepjol.info

The table below summarizes various conditions and yields for the synthesis of chalcones and their cyclization to flavones, which are analogous to the synthesis of this compound.

| Precursor A | Precursor B | Condensation Conditions | Chalcone Yield | Cyclization Conditions | Flavone Yield |

| 2'-hydroxyacetophenone | Benzaldehyde | NaOH, Isopropyl alcohol, 0°C, 4h | High | I2, DMSO, heat | Good |

| 2'-hydroxyacetophenone | Substituted benzaldehydes | KOH, Ethanol, rt | 45-80% | - | - |

| 2'-hydroxy-4-methoxychalcone | - | - | - | Microwave, Acetic Acid, 30 min | 55% |

| 2'-hydroxychalcone | - | - | - | Microwave, Acetic Acid, 30 min | 82% |

For the Baker-Venkataraman rearrangement route, the optimization focuses on the base-catalyzed rearrangement of the 2-(4-(benzyloxy)benzoyloxy)acetophenone intermediate and the subsequent acid-catalyzed cyclization. Strong bases like potassium hydroxide or sodium hydride in aprotic solvents are typically used for the rearrangement. The subsequent cyclization is usually achieved with a strong acid such as sulfuric acid or hydrochloric acid in a solvent like acetic acid. The yields for this two-step process are generally good, and optimization involves controlling the temperature and reaction time for both the rearrangement and the cyclization steps to maximize the formation of the desired 1,3-diketone and its subsequent conversion to the chromone.

Advanced Spectroscopic and Computational Analysis in 2 4 Benzyloxyphenyl Chromone Research

Application of Advanced Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution NMR, Advanced Mass Spectrometry)

The definitive structural confirmation of 2-(4-Benzyloxyphenyl)chromone is achieved through the synergistic use of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). benthamdirect.com These techniques provide unambiguous evidence of the molecular formula and the specific arrangement of atoms within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for mapping the carbon-hydrogen framework. nih.gov One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide initial data on the chemical environment of protons and carbons, respectively. For a compound like this compound, ¹H NMR would reveal characteristic signals for the protons on the chromone (B188151) core, the benzyloxy group, and the phenyl ring. cdnsciencepub.com Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms, including the carbonyl carbon (C4) of the chromone ring, which typically appears at a distinct downfield chemical shift. nih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to establish connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively, confirming the precise assembly of the molecular fragments.

Advanced Mass Spectrometry (MS) complements NMR by providing precise mass information, which confirms the elemental composition. benthamdirect.com High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, can determine the molecular mass with extremely high accuracy (typically <5 ppm), allowing for the confident assignment of the molecular formula (C₂₂H₁₆O₃ for the target compound). nih.gov Furthermore, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. researchgate.netmdpi.com By inducing fragmentation of the parent ion, MS/MS experiments reveal characteristic neutral losses and fragment ions that correspond to specific structural motifs, such as the loss of the benzyl (B1604629) group or cleavages within the chromone ring system via retro-Diels-Alder reactions. nih.gov This fragmentation data serves as a fingerprint that corroborates the structure determined by NMR. nih.gov

| Technique | Type of Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of protons. | Identifies signals for aromatic, vinyl, and methylene (B1212753) protons. |

| ¹³C NMR | Number and type of unique carbon atoms. | Confirms the 22 carbon atoms, including the characteristic C=O signal. nih.gov |

| 2D NMR (COSY, HSQC) | Proton-proton and proton-carbon correlations. | Establishes the bonding framework of the entire molecule. nih.gov |

| HRMS | Precise molecular mass and elemental formula. | Confirms the molecular formula C₂₂H₁₆O₃. nih.gov |

| Tandem MS (MS/MS) | Structural fragments and connectivity. | Reveals characteristic fragmentation patterns, confirming structural motifs. mdpi.com |

Computational Chemistry Approaches for Conformational Analysis and Electronic Structure Determination

Computational chemistry provides powerful tools to investigate the properties of this compound at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. These approaches are crucial for understanding its conformational preferences, electronic properties, and potential interactions with biological macromolecules. nih.gov

Quantum chemical calculations are used to model the electronic structure and geometry of molecules with high accuracy. These methods can be broadly categorized into semi-empirical and ab initio approaches.

Semi-Empirical Molecular Orbital Calculations offer a computationally less expensive alternative to ab initio methods. wikipedia.org These methods simplify the complex equations of quantum mechanics by incorporating some experimentally derived parameters. libretexts.org While less accurate than ab initio techniques, they are significantly faster, making them suitable for initial conformational searches and for studying large molecular systems. nih.gov They can provide valuable qualitative insights into the electronic structure and molecular properties, serving as a preliminary step before more rigorous and computationally intensive DFT or other ab initio calculations are performed. core.ac.uk

| Method | Principle | Key Outputs for this compound |

|---|---|---|

| Ab Initio (e.g., DFT) | Solves quantum mechanical equations from first principles. dtic.mil | Optimized geometry, conformational energies, HOMO-LUMO energies, molecular electrostatic potential. nih.govmdpi.com |

| Semi-Empirical | Simplified quantum calculations using empirical parameters. wikipedia.org | Rapid conformational analysis, preliminary electronic structure data. core.ac.uk |

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. nih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand activity. f1000research.com

The process involves placing the 3D structure of the ligand into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or predicted. biorxiv.org A scoring function then evaluates thousands of possible binding poses, ranking them based on their calculated binding affinity or free energy of binding. nih.gov The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov For this compound, docking studies could identify which amino acid residues in a target's active site interact with the chromone core, the phenyl ring, or the benzyloxy group, providing a rationale for its biological activity. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. rsc.org

After a promising binding pose is identified through molecular docking, an MD simulation is often performed on the ligand-protein complex. nih.gov The simulation, typically run for nanoseconds to microseconds, reveals how the complex behaves in a simulated physiological environment (including water and ions). This allows researchers to assess the stability of the predicted binding pose; a stable interaction will see the ligand remain in the binding pocket with minimal fluctuations. nih.gov MD simulations can also identify conformational changes in both the ligand and the protein upon binding and provide a more refined calculation of the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. researchgate.net

| Technique | Purpose | Information Gained for this compound |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a protein target. nih.gov | Identification of potential binding modes and key interacting amino acid residues. nih.gov |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system. mdpi.com | Assesses the stability of the docked pose and reveals dynamic interactions over time. rsc.orgnih.gov |

Future Directions and Emerging Research Avenues for 2 4 Benzyloxyphenyl Chromone

Exploration of Novel Synthetic Pathways for the Derivativatization of the Benzyloxyphenyl Moiety

Future synthetic research will likely focus on creating a diverse library of 2-(4-Benzyloxyphenyl)chromone analogues by modifying the benzyloxyphenyl group. This is crucial for establishing detailed structure-activity relationships (SAR). While various methods exist for constructing the core chromone (B188151) ring system using starting materials like phenols or chalcones, the next wave of innovation will target the functionalization of the peripheral benzyloxy moiety.

Key strategies may include:

Introduction of Substituents: Introducing a range of electron-donating and electron-withdrawing groups onto the benzyl (B1604629) or phenyl rings. This allows for fine-tuning of the molecule's electronic and lipophilic properties.

Catalytic Cross-Coupling Reactions: Employing modern metal-catalyzed cross-coupling reactions to attach diverse functional groups or different aromatic and heterocyclic rings.

Bioisosteric Replacement: Replacing the benzyl ether linkage with other functional groups (e.g., esters, amides, sulfonamides) to explore changes in stability, and binding interactions. One example of a relevant synthetic strategy involves the esterification of a 4-benzyloxyphenol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as a catalyst, a method that could be adapted for creating novel derivatives.

These synthetic explorations will provide a valuable collection of compounds for subsequent biological evaluation.

Table 1: Potential Synthetic Strategies for Derivatization

| Strategy | Target Modification | Potential Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution | Benzyl or Phenyl Ring | Introduction of nitro, halogen, or acyl groups. |

| Catalytic Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Phenyl Ring | Attachment of new aryl, heteroaryl, or alkyl groups. |

| Ether Cleavage and Re-alkylation | Benzyloxy Linkage | Introduction of varied alkyl or aryl ether side chains. |

Advanced Mechanistic Elucidation Studies at the Molecular and Cellular Levels

A critical future direction is to move beyond preliminary activity screening to a deep understanding of how this compound and its optimized derivatives function at a molecular and cellular level. This involves identifying specific biological targets and dissecting the downstream signaling pathways they modulate.

Future mechanistic studies would likely involve:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins or enzymes that the compounds bind to.

Enzyme Kinetics and Binding Assays: For derivatives that show inhibitory activity against a specific enzyme, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive).

Cell-Based Assays: Investigating the effects of the compounds on cellular processes such as apoptosis, cell cycle progression, oxidative stress, and inflammatory responses.

Molecular Modeling: Computational studies can provide insights into the binding poses and key interactions between the chromone derivatives and their biological targets, helping to explain the basis of their activity.

These studies are essential for validating the therapeutic potential of this class of compounds and for guiding further rational design efforts.

Development of Multifunctional Chromone-Based Agents with Synergistic Activities

The concept of "multi-target-directed ligands" (MTDLs) is a prominent strategy in modern drug discovery, particularly for complex multifactorial diseases like neurodegenerative disorders. The chromone scaffold is recognized as a "privileged structure" that can be diversified to create agents that interact with multiple biological targets simultaneously.

Future research should explore the potential of the this compound core as a scaffold for developing multifunctional agents. By integrating other pharmacophores, derivatives could be designed to exhibit a synergistic combination of activities. For instance, in the context of Alzheimer's disease, a single molecule could be engineered to possess:

Cholinesterase Inhibition: To address symptomatic cognitive decline.

Antioxidant Activity: To combat oxidative stress, a key pathological feature.

Metal Chelation: To sequester excess metal ions that contribute to protein aggregation.

Inhibition of Aβ Aggregation: To target a fundamental aspect of Alzheimer's pathology.

This approach aims to create more effective therapeutic agents by addressing multiple facets of a disease with a single chemical entity.

Table 2: Examples of Target Activities for Multifunctional Chromone Agents

| Disease Area | Potential Target 1 | Potential Target 2 | Potential Target 3 |

|---|---|---|---|

| Neurodegeneration | Acetylcholinesterase (AChE) | Monoamine Oxidase (MAO) | Aβ Aggregation |

| Cancer | Kinases | Topoisomerases | Tubulin Polymerization |

Integration of High-Throughput Screening and Omics Technologies in Chromone Research

To efficiently navigate the vast chemical space created by novel synthetic pathways, the integration of modern screening and analytical technologies is paramount. High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds, making it possible to quickly identify promising "hits" for further development. The use of ultra-high-density plates can enable the screening of tens of thousands of compounds per day.

Following HTS, "omics" technologies can provide a comprehensive, system-wide view of the biological effects of lead compounds:

Transcriptomics (RNA-seq): Reveals how the compound alters gene expression across the entire genome, offering clues about its mechanism of action and potential off-target effects.

Proteomics: Identifies changes in protein levels and post-translational modifications, providing a direct look at the compound's impact on cellular machinery.

Metabolomics: Analyzes changes in the cellular metabolome, highlighting alterations in metabolic pathways.

The integration of these powerful technologies can accelerate the discovery process, from initial hit identification to a deep mechanistic understanding, providing a more holistic picture of a compound's biological activity. The incorporation of artificial intelligence and machine learning can further enhance the analysis of these large and complex datasets.

Computational Drug Design and Virtual Screening for Optimized this compound Analogues

Computer-Aided Drug Design (CADD) has become an indispensable tool for expediting the drug discovery process and reducing costs. For the this compound scaffold, computational methods can be applied in several ways to design optimized analogues. These methods are broadly categorized as either structure-based or ligand-based.

Structure-Based Drug Design (SBDD): If the 3D structure of a biological target is known, SBDD techniques like molecular docking can be used to predict how different derivatives of this compound will bind. This allows for the rational design of modifications to improve binding affinity and selectivity. Virtual screening of large compound databases can be performed to identify novel chromone-containing molecules that are predicted to bind to the target.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be employed. By analyzing a series of synthesized analogues and their corresponding biological activities, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. This model can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis.

These computational approaches enable a more focused and efficient exploration of chemical space, guiding the design of next-generation compounds with enhanced potency and optimized properties.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Benzyloxyphenol |

| N,N'-dicyclohexylcarbodiimide (DCC) |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Benzyloxyphenyl)chromone, and how can reaction conditions be optimized for yield?

A common synthetic approach involves nucleophilic substitution or condensation reactions under controlled conditions. For example, chromone derivatives are often synthesized by reacting substituted phenols with amines or amides in polar aprotic solvents like DMF, using bases such as K₂CO₃ to deprotonate intermediates and drive the reaction . Optimization should focus on solvent choice (e.g., DMF for solubility), stoichiometric ratios of reagents, and temperature control to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Structural validation requires a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the benzyloxy and chromone moieties by identifying characteristic peaks (e.g., aromatic protons at δ 6.5–8.0 ppm, methine protons in the chromone ring) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula, while LC-MS/MS quantifies the compound in complex matrices .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions, particularly for novel derivatives .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data observed in different assays for this compound derivatives?

Contradictions often arise from assay-specific variables (e.g., cell line sensitivity, concentration thresholds). To address this:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., anti-inflammatory vs. cytotoxic activity) to identify context-dependent effects .

- Mechanistic Studies : Use molecular docking or siRNA silencing to pinpoint target proteins (e.g., acetylcholinesterase for neuroactivity) and validate via enzyme inhibition assays .

- Meta-Analysis : Compare data with structurally analogous chromones (e.g., 2-(2-phenylethyl)chromones) to discern pharmacophore contributions .

Q. How can researchers design experiments to evaluate the immunomodulatory effects of this compound while addressing confounding factors like spleen macrophage activation?

- In Vivo Models : Use murine models of infection (e.g., tuberculosis) to assess compound efficacy alongside immune markers (e.g., TNF-α, IL-6). Include control groups to differentiate direct antimicrobial vs. immunomodulatory effects .

- Flow Cytometry : Quantify splenic macrophage populations post-treatment to correlate phenotypic changes with cytokine profiles .

- Toxicity Screening : Conduct acute toxicity assays (OECD guidelines) to rule out off-target immune suppression or hyperactivation .

Q. What methodologies are recommended for quantifying this compound in natural product extracts, such as agarwood?

- LC-MS/MS with Isotopic Labeling : Use deuterated internal standards to correct for matrix effects in plant extracts .

- UPLC-MS-Guided Isolation : Prioritize peaks with m/z matching the compound’s molecular ion ([M+H]⁺ or [M−H]⁻) and compare retention times with authenticated standards .

- Quantitative NMR (qNMR) : Employ ¹H-NMR with a calibrated reference (e.g., trimethylsilylpropionic acid) for absolute quantification in crude extracts .

Methodological Challenges and Solutions

Q. How can researchers improve the stability of this compound during long-term storage?

Q. What experimental approaches are suitable for elucidating the metal-chelating properties of this compound?

- Spectrophotometric Titration : Monitor UV-Vis absorbance shifts upon addition of metal ions (e.g., Fe³⁺, Cu²⁺) to determine binding constants .

- Electrochemical Analysis : Use cyclic voltammetry to assess redox behavior in the presence of metals.

- DFT Calculations : Model ligand-metal interactions to predict chelation sites (e.g., carbonyl or ether oxygens) .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.